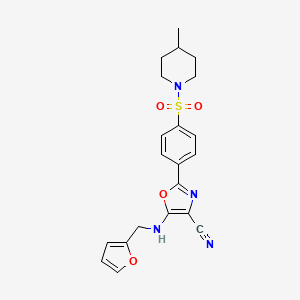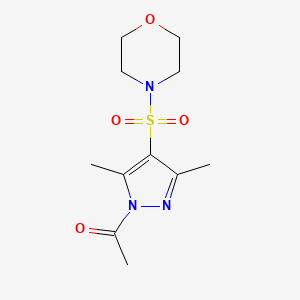
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a chemical compound with a complex structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps. Key steps include the formation of the oxadiazole ring, the attachment of the pyrrole and quinazoline moieties, and the final acetamide linkage.
Formation of Oxadiazole Ring: : Starting with precursor compounds, an appropriate method involves cyclization reactions under controlled conditions. For instance, a reaction between hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of Pyrrole Moiety: : The pyrrole ring can be introduced through a reaction with pyrrole derivatives, often requiring the use of protecting groups and subsequent deprotection.
Quinazoline Moiety Introduction: : Quinazoline derivatives are synthesized via condensation reactions involving anthranilic acid derivatives and suitable aldehydes or ketones, followed by cyclization.
Industrial Production Methods
Scaling up the production of this compound involves optimizing reaction conditions to maximize yield and purity. This might include continuous flow synthesis techniques and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide undergoes various chemical reactions:
Oxidation: : Reacts with oxidizing agents to form oxidized derivatives.
Reduction: : Reduction reactions typically affect the oxadiazole or quinazoline rings, leading to various reduced forms.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed, introducing different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve temperature control, pH adjustments, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products from these reactions vary based on the specific conditions and reagents used but generally include modified oxadiazole or quinazoline derivatives, showcasing altered functional groups and enhanced or diminished biological activities.
科学研究应用
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been explored for its potential in:
Chemistry: : As a versatile intermediate in organic synthesis.
Biology: : In studies of cell signaling pathways and molecular interactions.
Medicine: : Potential therapeutic agent with antiviral, antibacterial, or anticancer properties.
Industry: : Use in the manufacture of advanced materials and catalysts.
作用机制
The mechanism by which N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exerts its effects is typically through its interaction with specific molecular targets such as enzymes or receptors. It may interfere with enzymatic activities, disrupt cellular processes, or modulate receptor functions, leading to various biological responses.
相似化合物的比较
Comparing N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide to similar compounds:
N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: : The lack of an ethyl group affects its physical and chemical properties.
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(quinolin-3-yl)acetamide: : Substitution of quinazoline with quinoline alters biological activity and solubility.
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)propionamide: : Changing the acetamide to propionamide can significantly modify its pharmacokinetic properties.
This brief overview highlights the synthesis, reactions, and applications of this intriguing compound. Would you like to delve deeper into any specific section?
属性
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-2-24-9-5-8-15(24)18-22-17(28-23-18)10-20-16(26)11-25-12-21-14-7-4-3-6-13(14)19(25)27/h3-9,12H,2,10-11H2,1H3,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUYXNXBSXJAGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2370358.png)


![[6-(Iodomethyl)oxan-3-yl]methanol](/img/structure/B2370364.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2370365.png)

![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2370370.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2370373.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B2370377.png)

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370380.png)
![N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2370381.png)
